molecular formula C2H2ClNO B1625920 Chloromethylisocyanate CAS No. 7093-91-6

Chloromethylisocyanate

Cat. No. B1625920
CAS RN: 7093-91-6
M. Wt: 91.49 g/mol
InChI Key: XKQTZYDZYSXGBD-UHFFFAOYSA-N
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Description

Chloromethylisocyanate is a chemical compound with the formula CH₂ClNCO . It belongs to the class of isocyanates , which are essential in the synthesis of various polymers, including polyurethanes. Isocyanates are widely used in industry for creating materials such as foams, coatings, and adhesives.



Synthesis Analysis

Chloromethylisocyanate can be synthesized through the reaction of chloromethyl chloride with potassium cyanate . The reaction proceeds as follows:
[ \text{CH}_2\text{Cl} + \text{KNCO} \rightarrow \text{CH}_2\text{ClNCO} + \text{KCl} ]



Molecular Structure Analysis

Chloromethylisocyanate has a linear structure, with the chlorine atom attached to the methyl group and the isocyanate functional group.



Chemical Reactions Analysis

Chloromethylisocyanate can react with water, alcohols, and amines. For instance, it can undergo hydrolysis to form carbamate or imidic acid. The specific reaction pathways depend on the substituents present on the isocyanate group.



Physical And Chemical Properties Analysis


  • Physical State : Chloromethylisocyanate is a colorless liquid.

  • Odor : It has a pungent odor.

  • Solubility : It is soluble in organic solvents.

  • Reactivity : It reacts readily with nucleophiles due to the electrophilic nature of the isocyanate group.


Scientific Research Applications

Spectroscopic Analysis

  • 2-Chloroethylisocyanate Studies : Martínez Córdoba et al. (2011) conducted a comprehensive study on 2-Chloroethylisocyanate, a compound related to Chloromethylisocyanate. They used various spectroscopic techniques like NMR, Raman, and FTIR to analyze its properties. The study revealed the existence of different conformers and explored the thermal decomposition of the compound. This research demonstrates the application of Chloromethylisocyanate-related compounds in detailed molecular spectroscopy and physical chemistry studies (Martínez Córdoba et al., 2011).

Photosynthesis Research

  • Chlorophyll Fluorescence in Plant Physiology : Maxwell & Johnson (2000) and Murchie & Lawson (2013) highlighted the use of chlorophyll fluorescence as a tool in plant physiology and ecophysiology. This technique, which may involve compounds like Chloromethylisocyanate in sample preparation or analysis, is pivotal for studying photosynthesis and plant responses to environmental changes (Maxwell & Johnson, 2000); (Murchie & Lawson, 2013).

Chemical Synthesis

  • Synthesis of Organic Compounds : Silvernail et al. (2001) utilized chlorosulfonylisocyanate, a compound similar to Chloromethylisocyanate, for synthesizing organic compounds like β-cyano-α,γ-diketones. This research shows the role of Chloromethylisocyanate-related chemicals in organic synthesis, particularly in producing complex organic structures (Silvernail et al., 2001).

Proteomics

  • Chloroplast Proteome Analysis : Studies by Zybailov et al. (2008) and Kleffmann et al. (2004) on the chloroplast proteome underscore the application of Chloromethylisocyanate in proteomics, particularly in understanding the protein composition of chloroplasts and their functions in plant cells. These studies may involve the use of Chloromethylisocyanate derivatives in sample preparation or analysis (Zybailov et al., 2008); (Kleffmann et al., 2004).

Environmental Toxicology

  • Trihalomethanes Research : Pereira et al. (1982) conducted research on chloroform, a trihalomethane related to Chloromethylisocyanate, examining its role as a carcinogen. This research reflects the broader context of Chloromethylisocyanate and related compounds in environmental toxicology and public health (Pereira et al., 1982).

Safety And Hazards

Chloromethylisocyanate is highly toxic and corrosive. It can cause skin and respiratory irritation. Proper protective measures should be taken when handling this compound.


Future Directions

Research on chloromethylisocyanate should focus on developing more efficient and environmentally friendly synthetic routes. Additionally, exploring its applications in novel materials and biomedical fields could lead to exciting advancements.


Please note that this analysis is based on available information, and further research may be needed to address specific aspects comprehensively.


properties

IUPAC Name

chloro(isocyanato)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClNO/c3-1-4-2-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQTZYDZYSXGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503647
Record name Chloro(isocyanato)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl isocyanate

CAS RN

7093-91-6
Record name Methane, chloroisocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7093-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(isocyanato)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethylisocyanate
Reactant of Route 2
Reactant of Route 2
Chloromethylisocyanate
Reactant of Route 3
Reactant of Route 3
Chloromethylisocyanate
Reactant of Route 4
Chloromethylisocyanate
Reactant of Route 5
Chloromethylisocyanate
Reactant of Route 6
Reactant of Route 6
Chloromethylisocyanate

Citations

For This Compound
7
Citations
C Wentrup, JJ Finnerty, R Koch - Current Organic Chemistry, 2010 - ingentaconnect.com
… The stabilizing lone pair–LUMO interaction described above was also found to facilitate the rearrangement of chlorocarbonylimine 29 to chloromethylisocyanate 31 (Eq. 9) (TS30 = 32 …
Number of citations: 27 www.ingentaconnect.com
MB Taylor - 1968 - search.proquest.com
The reactions of carbonyl anions with pentafluoropyridine, pentafluorobenzonitrile, ethyl pentafluorobonzoate, pentafluorobenzoic acid and tetrafluorophthalodinitrile are described. The …
Number of citations: 0 search.proquest.com
J Adamek, M Grymel, A Kuźnik, A Październiok-Holewa - Molecules, 2022 - mdpi.com
N-acyliminium-type cations are examples of highly reactive intermediates that are willingly used in organic synthesis in intra- or intermolecular α-amidoalkylation reactions. They are …
Number of citations: 2 www.mdpi.com
R Mazurkiewicz, A Październiok-Holewa… - … , Sulfur, and Silicon, 2009 - Taylor & Francis
4-Phosphoranylidene-5(4H)-oxazolones 1 undergo hydrolysis in THF in the presence of HBF 4 at room temperature to give N-acyl-α -triphenyphosphonioglycines 3 (R 2 = H) in very …
Number of citations: 15 www.tandfonline.com
CA Payling - 1969 - etheses.dur.ac.uk
Attempts to introduce some nitrogen ligands into transition metal carbonyl and non-carbonyl systems are described. Reaction of the lithium and trimethylsilyl derivatives of …
Number of citations: 4 etheses.dur.ac.uk
AS Tsao, DJ Stewart - Medical care of cancer patients, 2009 - books.google.com
… 70 Carmustine spontaneously decomposes into chloromethylisocyanate, which is a known pulmonary toxin. 32, 71 Higher cumulative doses of the drug are associated with greater …
Number of citations: 4 books.google.com
JOINT PUBLICATIONS RESEARCH SERVICE … - 1978 - apps.dtic.mil
… When trichloromethylisocyanates react with two moles of 2-chlorophospholane, bis (y#-chloroethoxychlorophosphonyl)chloromethylisocyanate is formed. Fluorination of (yQ-chloro…
Number of citations: 0 apps.dtic.mil

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